Isodecyl diphenyl phosphate

Descripción

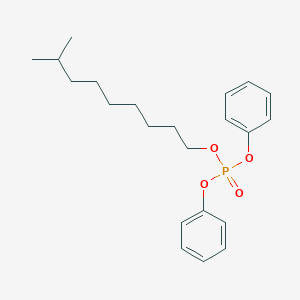

Structure

3D Structure

Propiedades

IUPAC Name |

8-methylnonyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJRXVZSJCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O4P | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274200 | |

| Record name | 8-Methylnonyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.074 (NTP, 1992) - Denser than water; will sink, 1.070 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000016 [mmHg] | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29761-21-5 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029761215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2927JBB380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isodecyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of isodecyl diphenyl phosphate (B84403) (IDDP). The information is presented to support research, scientific investigation, and professionals in the field of drug development. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.

Chemical Identity and Structure

Isodecyl diphenyl phosphate is an organophosphate ester. It is a complex substance due to the isomeric nature of the isodecyl group, which arises from the production process of the decanol (B1663958) used in its synthesis.

Chemical Structure:

Caption: General chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Reference(s) |

| IUPAC Name | 8-methylnonyl diphenyl phosphate | [1] |

| CAS Number | 29761-21-5 | [1][2][3] |

| EC Number | 249-828-6 | [1][3] |

| Molecular Formula | C22H31O4P | [3] |

| Molecular Weight | 390.5 g/mol | [3] |

| Synonyms | IDDP, Phosflex 390®, Diphenyl isodecyl phosphate | [1][3] |

Physicochemical Properties

This compound is a clear, oily liquid at room temperature.[3] Its physicochemical properties are crucial for understanding its environmental fate, transport, and potential biological interactions.

Table 2: Physical and Chemical Properties

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Physical State | Liquid | 20 | 101.3 kPa | [3] |

| Melting/Pour Point | < -50 °C | - | 101.3 kPa | [3] |

| Boiling Point | > 245 °C (decomposes) | - | 101.3 kPa | [3] |

| Density | 1.07 - 1.09 g/cm³ | 20 | - | [3] |

| Vapor Pressure | 3.6 x 10⁻⁵ Pa | 20 | - | [3] |

| Water Solubility | 0.011 - 0.75 mg/L | 22 - 25 | - | [3] |

| Log Kow (Octanol/Water Partition Coefficient) | 5.44 | 25 | - | [1][3] |

| Flash Point | 240 °C | - | 101.3 kPa | [3] |

| Decomposition Temperature | 245 °C | - | 1.33 kPa | [3] |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

This method is based on the procedure described by Saeger et al. (1979) and is suitable for substances with low water solubility.[3]

Experimental Workflow:

Caption: Workflow for water solubility determination by the shake flask method.

Detailed Methodology:

-

Preparation: A volume of 25 mL of the test substance (commercial this compound) is added to 500 mL of purified water in a suitable vessel.[3]

-

Equilibration: The vessel is sealed and shaken vigorously for 48 hours at a constant temperature. Following shaking, the solution is allowed to stand undisturbed for one week in the dark to ensure phase separation.[3]

-

Phase Separation: To remove any micro-droplets of the undissolved substance, the aqueous phase is carefully separated and centrifuged at 20,000 g for one hour.[3]

-

Extraction and Analysis: The clarified aqueous phase is then extracted twice with a suitable solvent, such as methylene dichloride. The concentration of this compound in the extracts is determined using an appropriate analytical technique, such as gas chromatography (GC) with a suitable detector.[3]

This method, as described by RIC (2004), is also suitable for substances with low water solubility and aims to minimize the formation of micro-emulsions.[3]

Experimental Workflow:

References

An In-depth Technical Guide to Isodecyl Diphenyl Phosphate (CAS No. 29761-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP), with CAS number 29761-21-5, is an organophosphate ester widely utilized as a flame retardant and plasticizer in a variety of industrial and consumer products.[1][2] As a replacement for some phased-out polybrominated diphenyl ethers (PBDEs), understanding its toxicological profile and mechanism of action is of growing importance for the scientific community.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and toxicological effects of IDDP, with a focus on its mechanism of action as a cholinesterase inhibitor. Detailed experimental protocols for its synthesis, analysis, and toxicological assessment are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

Isodecyl diphenyl phosphate is a viscous, clear, and colorless to pale yellow liquid.[4][5] It is characterized by its high thermal stability and low volatility, which are desirable properties for its primary applications.[1][6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 29761-21-5 | [4] |

| Molecular Formula | C22H31O4P | [4] |

| Molecular Weight | 390.45 g/mol | [7] |

| Appearance | Viscous, clear, colorless to pale yellow liquid | [4][5] |

| Density | 1.070 - 1.08 g/cm³ at 20-25°C | [6][7] |

| Boiling Point | >250°C; decomposes at 245°C at 10 mmHg | [1][6] |

| Melting Point | < -35°C | [6] |

| Water Solubility | Very low (insoluble) | [4][7] |

| Vapor Pressure | 1.6 x 10^-5 mmHg at 25°C | [8] |

| LogP (Octanol-Water Partition Coefficient) | 6.11 | [7] |

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves a two-step esterification process. The first step is the reaction of phosphorus oxychloride with phenol (B47542) to produce diphenyl phosphorochloridate. This intermediate is then reacted with isodecyl alcohol to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus oxychloride (POCl3)

-

Phenol

-

Isodecyl alcohol

-

A suitable catalyst (e.g., magnesium chloride)

-

An inert solvent (e.g., toluene)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Formation of Diphenyl Phosphorochloridate: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve phenol in an inert solvent.

-

Slowly add phosphorus oxychloride to the solution while maintaining the temperature below 50°C. A catalyst may be added to facilitate the reaction.

-

After the addition is complete, the mixture is stirred until the reaction is complete, which can be monitored by the cessation of hydrogen chloride gas evolution.

-

Esterification with Isodecyl Alcohol: To the freshly prepared diphenyl phosphorochloridate, slowly add isodecyl alcohol. The reaction is typically carried out at an elevated temperature.

-

The reaction mixture is stirred until the esterification is complete.

-

Work-up: The crude product is cooled and washed with a dilute sodium hydroxide solution to neutralize any remaining acidic components, followed by washing with water.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation to yield pure this compound.

This is a representative protocol. Specific conditions such as reaction times, temperatures, and purification methods may vary based on the scale and specific requirements of the synthesis.

Mechanism of Action and Biological Effects

Cholinesterase Inhibition

The primary mechanism of acute toxicity for many organophosphate compounds, including IDDP, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses.

By inhibiting AChE, IDDP leads to an accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to a state known as a cholinergic crisis.[9] Symptoms of cholinergic crisis are often remembered by the mnemonic SLUDGE: Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, and Emesis.[9] In severe cases, this can lead to respiratory paralysis and death.[9] A study by the National Institute of Environmental Health Sciences (NIEHS) found that serum cholinesterase activity was significantly decreased in male Sprague Dawley rats exposed to IDDP.[3]

Other Potential Biological Effects

While cholinesterase inhibition is the most well-documented mechanism of acute toxicity, research on other organophosphate flame retardants suggests potential for other biological effects, including endocrine disruption.[10] However, specific signaling pathways for endocrine disruption by IDDP are not yet well-defined.

Applications in Research and Industry

This compound is primarily used in industrial applications due to its flame retardant and plasticizing properties.

-

Flame Retardant: IDDP is added to plastics, such as PVC and rubber, to enhance their fire resistance.[1] It works by forming a protective char layer upon combustion, which inhibits the spread of flames.[1]

-

Plasticizer: It is used to increase the flexibility, durability, and workability of polymers.[1] This makes it suitable for applications like wire and cable insulation.[1]

-

Lubricant Additive: In some formulations, it serves as an anti-wear and extreme pressure additive in lubricants.[1]

-

Coatings, Adhesives, and Sealants: IDDP can be incorporated into these products to improve flexibility and thermal stability.[1]

Safety and Toxicology

The toxicological profile of this compound is still under investigation. Available data from animal studies are summarized in Table 2.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | >15,800 mg/kg | [8] |

| Cholinesterase Inhibition (serum) | Rat (Sprague Dawley, male) | Gavage | Significant decrease at doses of 66 mg/kg and above | [3] |

Commercial preparations of IDDP may contain triphenyl phosphate as an impurity.[11]

Experimental Protocol: In Vivo Toxicological Assessment of IDDP in Rats

This protocol is based on the methodology described in the NIEHS report on this compound.[3]

Animals:

-

Male Sprague Dawley rats.

Housing and Acclimation:

-

Animals are quarantined and acclimated for at least 7 days prior to the start of the study.

Dosing:

-

This compound is formulated in a suitable vehicle, such as corn oil.

-

Animals are randomly assigned to dose groups (e.g., vehicle control and several dose levels of IDDP).

-

The test substance is administered once daily for a specified period (e.g., 4 consecutive days) via oral gavage.

Observations and Measurements:

-

Clinical signs of toxicity are monitored daily.

-

Body weights are recorded at the beginning and end of the study.

Necropsy and Sample Collection:

-

At the end of the dosing period, animals are euthanized.

-

Blood is collected for clinical pathology analysis, including serum cholinesterase activity.

-

Organs (e.g., liver, brain) are excised, weighed, and preserved for histopathological examination and/or molecular analyses (e.g., transcriptomics).

Endpoint Analysis:

-

Cholinesterase Activity: Serum cholinesterase activity is measured using a validated assay kit.

-

Clinical Pathology: Standard hematology and clinical chemistry parameters are assessed.

-

Histopathology: Tissues are processed, sectioned, stained, and examined microscopically for any treatment-related changes.

-

Transcriptomics: Gene expression profiling can be performed on target tissues to identify molecular pathways affected by IDDP.

Experimental Protocol: Cholinesterase Activity Assay (Colorimetric)

This is a general protocol for the determination of cholinesterase activity in serum, which can be adapted for studies involving IDDP.

Principle:

Acetylcholinesterase hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the cholinesterase activity.

Materials:

-

Rat serum samples

-

Phosphate buffer (pH 7.4)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplate

Procedure:

-

Sample Preparation: Dilute serum samples with phosphate buffer.

-

Reagent Preparation: Prepare working solutions of the substrate and DTNB in phosphate buffer.

-

Assay: a. To each well of a 96-well plate, add a small volume of the diluted serum sample. b. Add the DTNB solution to each well. c. Initiate the reaction by adding the substrate solution to each well. d. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a set period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

-

Calculation: Calculate the rate of change in absorbance (ΔA/min). The cholinesterase activity is proportional to this rate and can be calculated using a standard formula provided with a commercial assay kit.

Experimental Protocol: Analysis of IDDP by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general protocol for the analysis of organophosphate esters in biological matrices.

Sample Preparation (Extraction):

-

Liquid-Liquid Extraction: For liquid samples like serum or plasma, a liquid-liquid extraction with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and dichloromethane) is performed to separate IDDP from the aqueous matrix.

-

Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleanup and concentration of the analyte.

-

Drying and Reconstitution: The organic extract is dried (e.g., with anhydrous sodium sulfate), and the solvent is evaporated. The residue is reconstituted in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of IDDP or full scan mode for screening.

-

-

Quantification: Quantification is typically performed using an internal standard and a calibration curve prepared with known concentrations of IDDP.

Conclusion

This compound is an important industrial chemical with widespread use as a flame retardant and plasticizer. Its primary mechanism of acute toxicity is the inhibition of acetylcholinesterase, a hallmark of organophosphate compounds. While its acute oral toxicity appears to be low, further research is needed to fully characterize its potential long-term health effects, including possible endocrine-disrupting activities. The experimental protocols and data presented in this guide provide a valuable resource for researchers and scientists working to understand and assess the risks associated with exposure to this compound.

References

- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of new approach methods for the identification and characterization of endocrine metabolic disruptors—a PARC project [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. reckondiagnostics.com [reckondiagnostics.com]

- 5. protocols.io [protocols.io]

- 6. The mechanism of inhibition of cholinesterases by organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 9. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of inhibition of cholinesterases by organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Synthesis of Isodecyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP) is a significant organophosphate compound, primarily utilized as a flame retardant and plasticizer in various industrial applications. Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and an isodecyl group, imparts desirable properties such as high thermal stability and low volatility. This technical guide provides a comprehensive overview of the structure of isodecyl diphenyl phosphate and details the primary synthetic routes for its preparation, including experimental protocols and quantitative data. The two main synthesis pathways, transesterification of triphenyl phosphate and the reaction involving phosphorus oxychloride, are discussed in depth.

Chemical Structure and Properties

This compound is a viscous, clear, and colorless liquid. The IUPAC name for this compound is 8-methylnonyl diphenyl phosphate, and it is registered under the CAS number 29761-21-5.[1] The molecular formula of this compound is C22H31O4P.[1]

The structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms. Two of these oxygen atoms are part of phenyl groups, and one is part of an isodecyl group. The isodecyl group is a branched-chain alkyl group, which contributes to the compound's plasticizing properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H31O4P |

| Molecular Weight | 390.45 g/mol |

| CAS Number | 29761-21-5 |

| Appearance | Viscous, clear, colorless liquid |

| IUPAC Name | 8-methylnonyl diphenyl phosphate |

Synthesis of this compound

There are two primary methods for the industrial synthesis of this compound:

-

Transesterification of Triphenyl Phosphate with Isodecanol (B128192): This is a common and direct method for producing mixed alkyl aryl phosphate esters.

-

Reaction of Phosphorus Oxychloride with Phenol (B47542) and Isodecanol: This route involves the sequential or simultaneous reaction of the raw materials with phosphorus oxychloride.

Synthesis via Transesterification of Triphenyl Phosphate

This process involves the reaction of triphenyl phosphate with isodecanol in the presence of a catalyst, typically a sodium-based catalyst like sodium metal or sodium phenate. The isodecanol displaces one of the phenol groups from the triphenyl phosphate to form this compound and phenol as a byproduct.

Experimental Protocol

The following protocol is based on a patented method for the preparation of a mixed isodecyl phenyl phosphate ester composition.[2]

-

Reactant Charging: Charge 1,000 parts of triphenyl phosphate and 1,000 parts of isodecanol into a suitable reaction vessel equipped with a stirrer and heating capabilities.

-

Catalyst Addition: Heat the mixture to a temperature of 70°C. Under anhydrous conditions, add 10 parts of sodium metal to the stirred mixture.

-

Reaction: Maintain the reaction mixture at 70°C with continuous stirring for 6 hours.

-

Purification: After the reaction is complete, the product is purified by distillation. The distillation is performed under reduced pressure (3 mm Hg) at a temperature range of 221°C to 231°C.

Quantitative Data

The distillation of the reaction product yields a clear liquid. The composition of the resulting mixed ester product is approximately:

Table 2: Product Composition from Transesterification Synthesis

| Component | Percentage by Weight |

| This compound | 78% |

| Diisodecyl Phenyl Phosphate | 15% |

| Triphenyl Phosphate (unreacted) | 4% |

The overall yield of the mixed ester product is approximately 85% based on the starting reactants.[2]

Synthesis via Phosphorus Oxychloride

This alternative synthesis route utilizes phosphorus oxychloride (POCl3) as the phosphorus source. The reaction can proceed through different sequences, but a common approach for producing monoalkyl diaryl phosphates involves a two-step process. First, phosphorus oxychloride is reacted with one molar equivalent of isodecanol to form isodecyl phosphorodichloridate. This intermediate is then reacted with two molar equivalents of a sodium phenate to yield the final product.

Representative Experimental Protocol

The following is a representative protocol based on general methods for the synthesis of alkyl diaryl phosphates:

-

Formation of Isodecyl Phosphorodichloridate:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a system for the removal of hydrogen chloride gas, place one molar equivalent of phosphorus oxychloride in an inert solvent.

-

Cool the vessel and slowly add one molar equivalent of isodecanol from the dropping funnel.

-

The reaction is typically exothermic and produces hydrogen chloride gas. The temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is stirred until the evolution of HCl ceases.

-

-

Reaction with Sodium Phenate:

-

Prepare a solution or slurry of two molar equivalents of sodium phenate in a suitable solvent.

-

Slowly add the isodecyl phosphorodichloridate intermediate to the sodium phenate mixture.

-

The reaction results in the formation of this compound and sodium chloride as a byproduct.

-

The reaction temperature is maintained until the reaction is complete.

-

-

Work-up and Purification:

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to obtain pure this compound.

-

Quantitative Data

Conclusion

The synthesis of this compound can be effectively achieved through two primary industrial methods: the transesterification of triphenyl phosphate with isodecanol and the reaction of phosphorus oxychloride with isodecanol and phenol. The transesterification method offers a more direct route, often resulting in a mixture of phosphate esters. The phosphorus oxychloride route allows for a more controlled, stepwise synthesis, potentially leading to a purer final product. The choice of synthesis route in an industrial setting will depend on factors such as the availability and cost of raw materials, the desired purity of the final product, and the capital and operating costs of the process. This guide provides the foundational knowledge for researchers and professionals to understand and potentially replicate or modify these synthetic procedures for their specific applications.

References

Isodecyl Diphenyl Phosphate: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDDP), with the CAS number 29761-21-5, is an organophosphate ester primarily used as a flame retardant and plasticizer in a variety of materials, including flexible PVC, rubber, polyurethanes, and paints.[1] Its widespread use raises questions about its environmental persistence, bioaccumulation potential, and ultimate fate. This technical guide provides a comprehensive overview of the environmental fate and transport of IDDP, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the core processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, air, and biota. The key physicochemical properties of isodecyl diphenyl phosphate are summarized in the table below.

| Property | Value | Temperature (°C) | Reference / Method |

| Molecular Formula | C₂₂H₃₁O₄P | N/A | [1] |

| Molecular Weight | 390.5 g/mol | N/A | [1] |

| Physical State | Clear, oily liquid | Room Temperature | [1] |

| Melting Point | < -50 °C (Pour Point) | N/A | [1] |

| Boiling Point | Decomposes at 245 °C at 1,330 Pa | N/A | [1] |

| Vapor Pressure | 3.6 x 10⁻⁵ Pa | 20 | [1] |

| 5.08 x 10⁻⁴ Pa | 25 | [1] | |

| 13 Pa | 150 | [1] | |

| 66 Pa | 200 | [1] | |

| Water Solubility | 11 µg/L | Room Temperature | RIC (2004) - Slow stirring method[1] |

| 0.03 mg/L | 22 | Ferro (2002) - Shake flask method[1] | |

| 0.75 mg/L (commercial mixture) | Room Temperature | Saeger et al. (1979) - Shake flask method[1] | |

| Octanol-Water Partition Coefficient (log Kow) | 5.44 | N/A | Saeger et al. (1979) - Shake flask method[1] |

| Henry's Law Constant | 1.8 Pa m³/mol | 20 | Estimated[1] |

| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 4.74 - 5.7 | N/A | Estimated |

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes. Due to its low water solubility and high octanol-water partition coefficient, IDDP is expected to partition from water to sediment and soil. Its low vapor pressure suggests that volatilization from water surfaces may be slow but can occur.

Caption: Environmental fate and transport pathways of this compound (IDDP).

Degradation

Biodegradation:

This compound is considered to be inherently biodegradable.[1] Studies have shown significant degradation in aquatic environments.

| Test Type | Duration | Degradation | Inoculum | Reference |

| River Die-Away | 21 days | >93.5% | Mississippi River water | IUCLID (2000) cited in[1] |

| River Die-Away | 28 days | 54-84% | River water | Saeger et al. (1979) |

The primary pathway for the biodegradation of aryl phosphates is believed to be the initial hydrolysis of the phosphate ester to form orthophosphate and the corresponding alcohol and phenolic compounds, which are then further biodegraded.[1]

Caption: Proposed biodegradation pathway of this compound.

Hydrolysis:

While no specific experimental data on the hydrolysis of IDDP was found, organophosphate esters are known to undergo hydrolysis, particularly under alkaline conditions. By analogy to other aryl phosphates, this is a potential degradation pathway in the environment.[1]

Photolysis:

The atmospheric fate of IDDP is expected to be influenced by indirect photolysis through reactions with hydroxyl (OH) radicals. The estimated atmospheric half-life is relatively short, suggesting that this is a significant degradation pathway in the air.

| Process | Half-life | Medium | Method |

| Atmospheric Photolysis (reaction with OH radicals) | 8.8 hours | Air | Estimated |

Partitioning and Transport

Soil and Sediment Sorption:

With a high log Kow, IDDP is expected to strongly adsorb to soil and sediment, limiting its mobility in these compartments. The organic carbon content of the soil and sediment is a key factor influencing the extent of sorption. Estimated Koc values are in the range of 10⁴ to 10⁵ L/kg, indicating strong binding.

Bioaccumulation:

The potential for IDDP to bioaccumulate in aquatic organisms is a key consideration for its environmental risk assessment. Experimental data indicates a moderate potential for bioaccumulation in fish.

| Species | Exposure Concentration | Bioconcentration Factor (BCF) | Duration | Reference |

| Fathead Minnow (Pimephales promelas) | Not specified | 440 - 866 | 30 days | Saeger et al. (1979) |

| Carp | 0.1 mg/L | 168 - 362 | Not specified | Chemicals Inspection and Testing Institute, Japan |

| Carp | 0.01 mg/L | 223 - 1,120 | Not specified | Chemicals Inspection and Testing Institute, Japan |

Experimental Protocols

Detailed experimental protocols for the key studies cited are summarized below based on available information. It is important to note that full, detailed study reports were not publicly available for review.

Water Solubility Determination

Shake Flask Method (Saeger et al., 1979): [1]

-

Apparatus: Shake flask.

-

Procedure:

-

25 ml of the commercial IDDP product (containing triphenyl phosphate and di-isodecyl phenyl phosphate) was added to 500 ml of purified water.

-

The mixture was shaken for 48 hours.

-

The solution was then allowed to stand in the dark for one week.

-

The aqueous phase was subsequently centrifuged at 20,000 g for one hour to remove any undissolved droplets.

-

-

Analysis: The concentration of the phosphate ester in the aqueous phase was determined. The specific analytical method was not detailed in the available summary.

Slow Stirring Method (RIC, 2004): [1]

-

Apparatus: Large glass vessel with a coated stirrer bar, isolated from the stirrer plate to prevent temperature effects.

-

Procedure:

-

Distilled water was stirred at 100 rpm for 24 hours. The stirring rate was low enough to avoid the formation of a vortex.

-

A 4 µl drop (4.0 mg) of the substance was added to the water surface, where it formed a single drop.

-

The stirring was continued, and samples of the aqueous phase were taken at various time points (24, 48, 72, 96, and 120 hours).

-

The samples were centrifuged to separate any undissolved material.

-

-

Analysis: The concentration of IDDP in the aqueous phase was determined. The specific analytical method was not detailed in the available summary.

Octanol-Water Partition Coefficient (log Kow) Determination

Shake Flask Method (Saeger et al., 1979): [1]

-

Apparatus: Shake flask.

-

Procedure:

-

The commercial IDDP product was dissolved in n-octanol at concentrations between 100 mg/kg and 10,000 mg/kg.

-

100 ml of the n-octanol solution was shaken with 500 ml of purified water for 48 hours in the dark.

-

The mixture was then centrifuged to separate the two phases.

-

-

Analysis: The concentrations of the components in both the n-octanol and water phases were determined to calculate the partition coefficient. The specific analytical method was not detailed.

Biodegradation Testing

River Die-Away (IUCLID, 2000): [1]

-

Test System: Mississippi River water.

-

Test Substance Concentration: 0.767 mg/L.

-

Incubation: The test was run for 21 days.

-

Analysis: Degradation was determined by parent compound analysis. The analytical method used had a detection limit of less than 0.05 mg/L.

Bioaccumulation in Fish

While specific details for the Saeger et al. (1979) fish bioaccumulation study on IDDP are not fully available, such studies generally follow standardized protocols like the OECD Guideline 305 (Bioaccumulation in Fish: Flow-Through Test) .

Caption: Generalized workflow for a fish bioaccumulation study (based on OECD 305).

Conclusion

This compound exhibits properties that lead to its partitioning into soil and sediment in the environment. While it is considered inherently biodegradable, its persistence may be significant in anaerobic or low-microbial-activity environments. The moderate bioaccumulation potential in aquatic organisms warrants consideration in environmental risk assessments. Atmospheric degradation via photolysis appears to be a relatively rapid process. Further research providing more detailed experimental data on hydrolysis rates and the identification of biodegradation intermediates under various environmental conditions would enhance the understanding of the complete environmental profile of IDDP.

References

Isodecyl Diphenyl Phosphate (IDDP): A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecyl diphenyl phosphate (B84403) (IDDP), a member of the organophosphate ester family, is utilized commercially as a flame retardant and plasticizer. This document provides a comprehensive overview of the toxicological profile of IDDP, drawing from a range of non-clinical studies. The primary mechanism of toxicity associated with organophosphates, including IDDP, is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.

Overall, IDDP exhibits low acute oral and dermal toxicity. Subchronic exposure in animal models has established No-Observed-Adverse-Effect Levels (NOAELs) based on systemic and organ-specific effects. Developmental toxicity studies in rats have indicated a high NOAEL, with no treatment-related malformations observed at the highest doses tested. While a specific two-generation reproductive toxicity study on IDDP was not identified, subchronic studies have not shown treatment-related effects on reproductive organs. IDDP is not found to be mutagenic in in-vitro assays. Data on chronic toxicity and carcinogenicity are not available. This guide synthesizes the available quantitative data, details the methodologies of key experimental studies, and provides visualizations of relevant biological pathways and experimental workflows to support a thorough understanding of the toxicological properties of isodecyl diphenyl phosphate.

Acute Toxicity

IDDP demonstrates a low order of acute toxicity via the oral and dermal routes of administration. Inhalation toxicity is observed to be higher.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Purity | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | Not Specified | LD50 > 15,800 mg/kg bw | [1] |

| Acute Oral Toxicity | Rat | Oral | Not Specified | LD50 > 27,000 mg/kg bw | [2] |

| Acute Dermal Toxicity | Rabbit | Dermal | Not Specified | LD50 > 7,900 mg/kg bw | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | Not Specified | LD50 > 2,010 mg/kg bw | [2] |

| Acute Inhalation Toxicity | Rat | Inhalation | Not Specified | LC50 = 6.3 mg/L (4h) | [3] |

Repeated-Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the effects of repeated oral exposure to IDDP.

Table 2: Subchronic Toxicity of this compound

| Study Type | Species | Route | Duration | Key Findings | NOAEL | LOAEL | Reference |

| Subchronic Toxicity | Rat | Dietary | 90 days | Changes in hematology and clinical chemistry parameters. No effects on reproductive organs. | Not established | >11 mg/kg-bw/day (males), >12 mg/kg-bw/day (females) | [2] |

| Short-term in vivo | Rat (Sprague Dawley) | Gavage | 4 days | Increased relative liver weight, decreased total thyroxine, decreased serum bile acids, increased serum cholesterol, decreased serum albumin/globulin ratio, increased HDL cholesterol, significant decrease in serum cholinesterase activity. | - | 66 mg/kg (based on decreased serum cholinesterase activity) | [4] |

Genotoxicity

In vitro studies indicate that IDDP is not mutagenic.

Table 3: Genotoxicity of this compound

| Test Type | Test System | Metabolic Activation | Purity | Result | Reference |

| Ames Test | S. typhimurium | With and without | Not Specified | Not Mutagenic | [3] |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Not Specified | Not Clastogenic | [3] |

Reproductive and Developmental Toxicity

Developmental toxicity studies have been performed, while comprehensive reproductive toxicity data is limited.

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Route | Duration | Key Findings | NOAEL | Reference |

| Prenatal Developmental Toxicity | Rat | Oral | Gestation Days 6-15 | No treatment-related effects on dams or developmental malformations in offspring. | 3000 mg/kg/day (highest dose tested) | [2] |

| Reproductive Organ Effects (from 90-day study) | Rat | Dietary | 90 days | No treatment-related effects on male and female reproductive organs. | - | [2] |

Ecotoxicity

IDDP has been evaluated for its toxicity to aquatic organisms.

Table 5: Ecotoxicity of this compound

| Test | Species | Duration | Endpoint | Result | Reference |

| Acute Toxicity | Danio rerio (zebra fish) | 96 hours | LC50 | > 1,000 mg/L | [3] |

| Acute Toxicity | Daphnia magna (Water flea) | 24 hours | LC50 | > 1,000 mg/L | [3] |

| Chronic Toxicity (Reproduction) | Daphnia magna (Water flea) | 21 days | NOEC | 0.004 mg/L | [5] |

Experimental Protocols

The toxicological evaluation of this compound has been conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies typically employed in such studies.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A 90-day subchronic oral toxicity study in rodents is designed to provide information on the potential health hazards arising from repeated exposure to a substance.[3][6]

-

Test System: The preferred species is the rat. At least 20 animals (10 males and 10 females) are used for each dose group.

-

Dose Administration: The test substance is typically administered daily for 90 days via gavage, in the diet, or in drinking water. At least three dose levels and a control group are used. The highest dose is selected to induce some toxic effects but not mortality, while the lowest dose should not produce any adverse effects.

-

Observations:

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.

-

Body Weight and Food/Water Consumption: Body weight is recorded weekly, and food and water consumption are measured regularly.

-

Ophthalmological Examination: An ophthalmological examination is conducted before the study begins and at termination.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.

-

Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and a comprehensive histopathological examination is performed on the control and high-dose groups, with further examination of lower dose groups for any target organs identified.

-

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[2][5]

-

Test System: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit. Approximately 20 pregnant females per group are required.

-

Dose Administration: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section. At least three dose levels and a control group are used.

-

Maternal Observations:

-

Daily clinical observations for signs of toxicity.

-

Body weight is recorded at the start of treatment, at regular intervals during treatment, and at termination.

-

Food consumption is measured.

-

-

Fetal Examinations:

-

On the day before expected delivery, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetuses are weighed and examined for external abnormalities.

-

A proportion of the fetuses from each litter are examined for skeletal abnormalities, and the remainder are examined for soft-tissue abnormalities.

-

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study provides information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and the growth and development of the offspring.[7][8]

-

Test System: The rat is the preferred species. Sufficient animals are used to ensure at least 20 pregnant females per group.

-

Dose Administration: The substance is administered continuously to the parental (P) generation for a pre-mating period, during mating, gestation, and lactation. Dosing is continued for the F1 generation, which are selected as parents for the F2 generation.

-

Parameters Evaluated:

-

Parental (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and parturition observations. A complete necropsy and histopathology of reproductive organs are performed.

-

Offspring (F1 and F2): Viability, clinical signs, body weight, sex ratio, anogenital distance, and developmental landmarks (e.g., age at eye opening). A necropsy is performed on selected weanlings.

-

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate, the primary mechanism of acute toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[9]

The inhibition of AChE by organophosphates involves the phosphorylation of a serine hydroxyl group in the active site of the enzyme. This results in a stable, inactive enzyme-inhibitor complex. Consequently, acetylcholine accumulates in the synapse, leading to continuous stimulation of cholinergic receptors (muscarinic and nicotinic). This overstimulation of the cholinergic system results in a range of clinical signs, including salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and in severe cases, respiratory failure and seizures.[9][10]

Conclusion

This compound has a well-characterized toxicological profile for acute and subchronic exposures. The data indicates low acute toxicity via oral and dermal routes. Subchronic studies have identified NOAELs and LOAELs, with effects on hematology, clinical chemistry, and liver weight observed at higher doses. A key mechanistic feature is the inhibition of serum cholinesterase. The substance is not genotoxic in vitro. Developmental toxicity appears to be low, with no teratogenic effects noted at high dose levels. Information on chronic toxicity and carcinogenicity is not available. The available data provides a solid foundation for the risk assessment of this compound in various exposure scenarios. Further research into long-term exposure effects and a comprehensive two-generation reproductive toxicity study would provide a more complete understanding of its toxicological profile.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Isodecyl Diphenyl Phosphate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isodecyl diphenyl phosphate (B84403) (IDPP), a widely used organophosphate ester. This document details its chemical identity, physical and chemical properties, and common applications, with a focus on its roles as a flame retardant and plasticizer. Furthermore, it delves into the available toxicological data, including detailed experimental protocols from key studies, to provide a thorough understanding of its biological effects.

Chemical Identity: Synonyms and Trade Names

Isodecyl diphenyl phosphate is known by a variety of synonyms and trade names in industrial and scientific contexts. Accurate identification is crucial for researchers and professionals in the field.

A comprehensive list of these identifiers is provided in Table 1. The most common chemical name is this compound, and it is frequently referred to by the acronym IDPP.[1][2][3] Commercially, it is available under several trade names, including Phosflex 390 and Santicizer 148.[1][4][5]

Table 1: Synonyms and Trade Names of this compound

| Type | Identifier | Reference |

| IUPAC Name | 8-methylnonyl diphenyl phosphate | [1][5] |

| CAS Number | 29761-21-5 | [4][6][7] |

| Synonyms | Diphenyl isodecyl phosphate | [1][4][6] |

| Isodecyldiphenyl phosphate | [1][4] | |

| Phosphoric acid, isodecyl diphenyl ester | [1][4][7] | |

| (8-Methylnonyl)diphenylphosphate | [5][8] | |

| CCRIS 4830 | [1][4] | |

| HSDB 6797 | [1][4] | |

| IDPP | [1][2][7] | |

| Trade Names | Phosflex 390 | [1][4][5] |

| Santicizer 148 | [4][5] | |

| Santicizer C 148 | [1][2][4] | |

| Diacizer D 148 | [1][4] | |

| ELRASA™ - IDDPP | ||

| DPDP | [6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and assessment of its environmental fate. A summary of key quantitative data is presented in Table 2. IDPP is a viscous, colorless to pale yellow liquid with low volatility and water solubility.[4][5][7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₁O₄P | [4][6][7] |

| Molecular Weight | 390.45 g/mol | [4][6][9] |

| Appearance | Clear, colorless to pale yellow liquid | [4][7] |

| Density | 1.070 - 1.080 g/cm³ at 20°C | [6][7] |

| Boiling Point | >250°C; 245°C at 10 mmHg (decomposes) | [6][7] |

| Melting Point | -34.9°C | [6][8] |

| Water Solubility | 11.2 µg/L at 23.5°C | [6][8] |

| Vapor Pressure | 66.7 Pa at 200°C | [6][8] |

| LogP (Octanol-Water Partition Coefficient) | 6.11 at 25°C | [6][8] |

| Flash Point | 465°F (240.5°C) | [6] |

| Viscosity | 25-30 mPa·s at 25°C | [6] |

Applications

This compound is a versatile compound primarily used as a flame retardant and a plasticizer in a variety of polymers.[4][7]

-

Flame Retardant: IDPP is incorporated into plastics, such as PVC and rubber, to enhance their fire resistance.[7] It functions through both condensed-phase and gas-phase mechanisms. In the condensed phase, upon heating, it promotes the formation of a protective char layer that insulates the underlying material from heat and oxygen.[10] In the gas phase, it can release phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[8][10]

-

Plasticizer: As a plasticizer, IDPP improves the flexibility, durability, and processability of polymers like PVC.[7][11] This makes it suitable for applications such as wire and cable insulation, coatings, and adhesives.[7][12]

-

Other Uses: It also finds application as an anti-wear and extreme pressure additive in lubricants and as a component in adhesives and sealants to improve flexibility and thermal stability.[7]

Toxicological Profile and Experimental Protocols

The toxicological effects of this compound have been investigated in various studies. A key study conducted by the National Institute of Environmental Health Sciences (NIEHS) provides valuable insights into its in vivo biological potency.

In Vivo Repeat Dose Biological Potency Study in Rats

A short-term, in vivo study was conducted to assess the biological potency of IDPP in male Sprague Dawley rats.[4]

-

Test Substance: this compound (CASRN 29761-21-5). The purity was approximately 96%, with triphenyl phosphate (3.9%) being a notable impurity.[4]

-

Animals: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[4]

-

Administration: The test substance was formulated in corn oil and administered once daily for four consecutive days via gavage.[4]

-

Dose Groups: Six dose levels were tested: 0 (vehicle control), 66, 132, 264, 527, and 1,054 mg/kg body weight per day.[4]

-

Endpoints Assessed: On the fifth day, animals were euthanized, and standard toxicological measures were assessed. The liver was collected for gene expression analysis using Affymetrix microarrays.[4] Assessed parameters included:

-

Serum cholinesterase activity

-

Relative and absolute liver weight

-

Total thyroxine concentration

-

Serum bile salt/acid concentration

-

Serum total cholesterol concentration

-

Serum albumin/globulin ratio

-

Serum high-density lipoprotein cholesterol concentration[4]

-

-

A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a classic effect of organophosphate compounds.[4]

-

Dose-related changes were observed in several clinical pathology and organ weight measurements, including increased relative and absolute liver weight, and alterations in serum cholesterol and thyroxine levels.[4]

Signaling Pathways and Mechanisms of Action

Toxicological Mechanism

While a specific, detailed signaling pathway for IDPP toxicity is not yet fully elucidated, the available data points towards several key mechanisms. The inhibition of cholinesterase is a primary and well-established effect.[4] Toxicogenomic analysis from the NIEHS study indicated alterations in gene expression related to metabolic processes and oxidative stress responses in the liver.[4]

The biodegradation of IDPP in the environment likely proceeds through hydrolysis of the phosphate ester to form orthophosphate and the corresponding phenolic and alcohol compounds, which can then be further degraded.[7]

Caption: Postulated toxicological pathway of this compound.

Flame Retardant Mechanism

The flame retardant action of this compound, like other organophosphorus flame retardants, involves a dual mechanism of action in both the condensed (solid) phase and the gas phase during combustion.

Caption: Dual-phase flame retardant mechanism of this compound.

Conclusion

This compound is a commercially significant organophosphate ester with a well-defined role as a flame retardant and plasticizer. Its physicochemical properties are well-characterized, facilitating its use in various industrial applications. Toxicological data indicate that, like other organophosphates, it can inhibit cholinesterase activity and induce metabolic changes. The mechanisms of its flame retardancy are understood to operate in both the condensed and gas phases of a fire. For researchers and professionals, a thorough understanding of its synonyms, properties, and biological effects is paramount for its safe and effective use. Further research into the specific molecular signaling pathways affected by IDPP will provide a more complete picture of its toxicological profile.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. NIEHS-04: this compound (29761-21-5) | Chemical Effects in Biological Systems [cebs-ext.niehs.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pinfa.eu [pinfa.eu]

- 7. Degradation mechanisms of this compound (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) using a novel microbially-enriched culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 11. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physical State and Appearance of Isodecyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and appearance of isodecyl diphenyl phosphate (B84403) (IDDP), a widely used organophosphate flame retardant and plasticizer. The information presented herein is compiled from various technical and safety data sheets to ensure accuracy and relevance for research and development applications.

Physical State and Appearance

Isodecyl diphenyl phosphate is consistently characterized as a liquid under standard temperature and pressure conditions.[1][2][3] Its appearance is typically a clear, viscous, and oily fluid.[1][4][5] While it is generally colorless, some sources describe it as ranging from colorless to a pale or light yellow transparent liquid.[2][3][6] It is also noted to be odorless.[7] Due to its very low melting point, it remains in a liquid state across a broad range of temperatures.[1][5]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Physical Form | Viscous, oily liquid[1][4] |

| Color | Clear, colorless to pale/light yellow[2][3][6][7][8] |

| Odor | Odorless[7] |

| Melting Point | < -35 °C[7]; -34.9 °C[3]; < -50 °C (Pour point)[1] |

| Boiling Point | > 250 °C[6]; 245 °C (decomposes at 10 mm Hg)[3][7] |

| Density | 1.069 – 1.080 g/cm³ at 20-25 °C[3][6][7] |

| Viscosity | 21.9 - 30 mPa·s at 25 °C[3][7] |

| Vapor Pressure | 0.000016 mmHg (temperature not specified)[5]; 66.7 Pa at 200 °C[3] |

| Refractive Index | 1.505 - 1.517[3][7][8] |

| Water Solubility | Insoluble[4][9]; <1 mg/mL at 21 °C[5]; 11.2 µg/L at 23.5 °C[3] |

Methodologies and Visualizations

3.1 Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above were not available in the reviewed literature. These values are typically established through standardized methodologies such as those outlined by the OECD Guidelines for the Testing of Chemicals for properties like melting point, boiling point, and water solubility.

3.2 Logical Relationship Diagram

The following diagram illustrates the relationship between temperature and the physical state of this compound, based on the collected data.

Physical state transitions of this compound.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. CAS 29761-21-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Diphenyl Isodecyl Phosphate CAS 29761-21-5 DPDP - Buy Diphenyl Isodecyl Phosphate, 29761-21-5, DPDP Product on BOSS CHEMICAL [bosschemical.com]

- 4. This compound | 29761-21-5 [chemicalbook.com]

- 5. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]

- 7. This compound [bayvillechemical.net]

- 8. chembk.com [chembk.com]

- 9. chemicalbook.com [chemicalbook.com]

Isodecyl diphenyl phosphate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of isodecyl diphenyl phosphate (B84403), a compound of interest in various industrial and research applications.

Core Chemical Properties

Isodecyl diphenyl phosphate is an organophosphate compound recognized for its utility as a flame retardant and plasticizer.[1][2] Its fundamental molecular attributes are summarized below.

| Property | Value | References |

| Molecular Formula | C22H31O4P | [1][2][3][4][5][6] |

| Molecular Weight | 390.45 g/mol | [2][5][6][7][8] |

| 390.5 g/mol | [4][9] |

Experimental Protocols & Signaling Pathways

The query for experimental protocols and signaling pathways is not applicable to the fundamental physicochemical properties of a single chemical compound like this compound. Such information is typically associated with biological systems, drug interactions, or complex experimental procedures beyond the scope of basic chemical characterization.

Visualized Data Relationship

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

Molecular Properties of this compound.

References

- 1. This compound Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]

- 2. This compound | 29761-21-5 [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Diphenyl isodecyl phosphate [chembk.com]

- 7. Diphenyl Isodecyl Phosphate CAS 29761-21-5 DPDP - Buy Diphenyl Isodecyl Phosphate, 29761-21-5, DPDP Product on BOSS CHEMICAL [bosschemical.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isodecyl Diphenyl Phosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction